molecular formula C28H26ClN3O B7682208 N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide

カタログ番号 B7682208
分子量: 456.0 g/mol
InChIキー: FUNYMPZJTAWYFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B cell receptor signaling and is essential for the development and function of B cells. TAK-659 has been studied extensively for its potential use in the treatment of B cell malignancies and autoimmune diseases.

作用機序

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in B cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B cells. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide also disrupts the interaction between BTK and downstream signaling molecules, leading to further inhibition of B cell receptor signaling.
Biochemical and Physiological Effects:
N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has been shown to inhibit the proliferation and survival of B cells in vitro and in vivo. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide also inhibits the activation of downstream signaling pathways, such as AKT and ERK, and enhances the activity of other anti-cancer agents. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. One limitation of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

将来の方向性

For research on N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide include clinical trials in patients with B cell malignancies and autoimmune diseases. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide may also be studied in combination with other anti-cancer agents to enhance their activity. The development of more potent and selective BTK inhibitors may also be explored. Finally, the role of BTK in other cell types and signaling pathways may be investigated to broaden our understanding of its biological functions.

合成法

The synthesis of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide involves several steps, starting with the reaction of 4-chloroaniline with 2-chloro-6-nitroquinoline to form 4-(4-chlorophenyl)quinoline-2-amine. This intermediate is then reacted with 4-bromoaniline to form the target compound, N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide. The synthesis of N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has been optimized to improve the yield and purity of the final product.

科学的研究の応用

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. Preclinical studies have shown that N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide inhibits BTK activity and disrupts B cell receptor signaling, leading to decreased proliferation and survival of B cells. N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

特性

IUPAC Name

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O/c29-22-12-8-20(9-13-22)25-18-27(31-26-7-3-2-6-24(25)26)21-10-14-23(15-11-21)30-28(33)19-32-16-4-1-5-17-32/h2-3,6-15,18H,1,4-5,16-17,19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYMPZJTAWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。